molecular formula C16H17BrN4O B2597147 2-(4-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2097928-93-1

2-(4-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2597147
CAS No.: 2097928-93-1
M. Wt: 361.243
InChI Key: HVWUOXDCJRYJGB-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H17BrN4O and its molecular weight is 361.243. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

1,2,3-Triazole derivatives, including compounds structurally related to "2-(4-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone", have been explored for their antimicrobial properties. The design and synthesis of new 1,2,3-triazole-pyrazole hybrids have demonstrated broad-spectrum antibacterial activity against various strains, including potent antifungal activity at certain concentrations. These findings highlight the potential of these compounds in combating microbial resistance (Pervaram et al., 2017).

Anti-inflammatory and Antioxidant Activities

The exploration of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles has shown significant antioxidant activity, with some compounds exhibiting lower IC50 values compared to standard antioxidants. This suggests their potential in anti-inflammatory and antioxidant applications, providing a foundation for further research into compounds with similar structures (Pirbasti et al., 2016).

Enzyme Inhibition

N-aryl-3,3-dihalogenoazetidin-2-ones, related to the core structure of interest, have been studied for their ability to inhibit human leukocyte elastase, with specific stereoisomers acting as irreversible inhibitors. This suggests a potential for these compounds in therapeutic applications targeting diseases associated with elastase activity (Doucet et al., 1997).

Synthesis and Characterization

The synthesis of related compounds, such as 1,4,5-trisubstituted 1,2,3-triazoles, has been directed towards creating bi- and polycyclic compounds with potential varied physiological effects. This demonstrates the versatility of the 1,2,3-triazole moiety in synthesizing complex heterocyclic structures with potential pharmacological applications (ChemChemTech, 2022).

Properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c17-13-5-1-11(2-6-13)7-16(22)20-8-14(9-20)21-10-15(18-19-21)12-3-4-12/h1-2,5-6,10,12,14H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWUOXDCJRYJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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